molecular formula C11H17N B3144255 4-methyl-N-(2-methylpropyl)aniline CAS No. 54837-93-3

4-methyl-N-(2-methylpropyl)aniline

Cat. No. B3144255
CAS RN: 54837-93-3
M. Wt: 163.26 g/mol
InChI Key: WZWNIVYQWJRDQX-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-methylpropyl)aniline, also known as 4,6-di-tert-butyl-o-anisidine, is an aromatic amine that is commonly used as an intermediate in the synthesis of dyes and pigments. It is a useful research chemical . It is a white or pale yellow crystalline powder that is soluble in water and organic solvents.


Synthesis Analysis

The synthesis of anilines like this compound often involves acetylation reactions . A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative were synthesized and characterized .


Molecular Structure Analysis

The molecular formula of this compound is C11H17N . The compound contains a total of 29 bonds; 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aromatic) .


Chemical Reactions Analysis

This compound, being an aromatic amine, can participate in various chemical reactions. For instance, it can undergo acetylation reactions to form acetanilides . It can also participate in reactions involving palladium-catalyzed amination of aryl halides .


Physical And Chemical Properties Analysis

This compound is a white or pale yellow crystalline powder that is soluble in water and organic solvents. Its molecular weight is 163.25938 .

Scientific Research Applications

Catalysis and Methylation Reactions

4-Methyl-N-(2-methylpropyl)aniline: has been studied for its role in catalysis. Cyclometalated ruthenium complexes allow for the efficient methylation of anilines using methanol as a starting material. Under mild conditions (60 °C) and with sodium hydroxide (NaOH) as a base, this hydrogen autotransfer procedure selectively produces N-methylanilines. Mechanistic investigations suggest that an active homogeneous ruthenium complex and β-hydride elimination of methanol are key steps in this process .

Research Chemical and Synthesis Intermediary

As a research chemical, This compound is valuable for exploring its properties and potential applications. Researchers can use it as a building block or precursor in the synthesis of more complex molecules. Its unique structure makes it an interesting intermediate for further investigations .

Organic Electronics and Materials

The compound’s aromatic nature and substituent groups make it relevant in organic electronics. It can be incorporated into materials for applications such as insulation in wires, cables, and electronic components. Its non-hygroscopic properties and molecular formula (C~7~H~8~N~2~O~2~) contribute to its suitability for these purposes .

Pharmaceutical and Drug Development

N-alkylation of amines, including N-methylation, plays a crucial role in drug development. By influencing the lipophilicity of compounds, N-methylation enhances their biological accessibility. Researchers may explore the use of This compound as a potential modification in drug molecules to optimize their pharmacological properties .

Dye and Pigment Synthesis

Amines are essential precursors in dye and pigment synthesis. The unique substitution pattern of This compound could lead to the development of novel colorants. Researchers may investigate its potential as a building block for organic dyes or pigments with specific optical properties .

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methylpropyl)aniline in chemical reactions often involves its aromatic amine group. For instance, in acetylation reactions, the amine group can react with acetic anhydride to form an acetanilide .

Safety and Hazards

4-Methyl-N-(2-methylpropyl)aniline is known to pose potential safety hazards due to its toxicity. It’s important to handle this chemical with care, using personal protective equipment and avoiding contact with skin or eyes .

Future Directions

The future directions for 4-methyl-N-(2-methylpropyl)aniline could involve its use in the synthesis of new compounds and materials. For instance, it has been used in the growth and characterization of organic single crystals for nonlinear optical applications . It could also be used in the development of new synthesis methods .

properties

IUPAC Name

4-methyl-N-(2-methylpropyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)8-12-11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWNIVYQWJRDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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